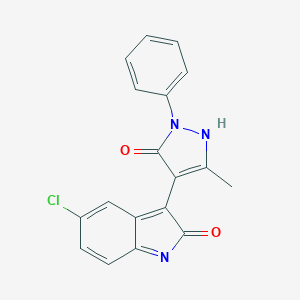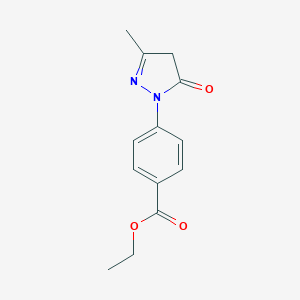![molecular formula C17H12BrFN2O2S B307783 (5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307783.png)
(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolone derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of ((5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes or signaling pathways that are involved in inflammation, cancer, or bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one can inhibit the production of inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. Additionally, this compound has been shown to exhibit fluorescent properties in the presence of certain metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using ((5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its ability to exhibit multiple biological effects. This allows researchers to study the compound in a variety of contexts. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to determine the optimal conditions for its use.
Future Directions
There are several future directions for research involving ((5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the exploration of its potential as a fluorescent probe for detecting other molecules besides metal ions. Additionally, more research is needed to understand the mechanism of action of this compound in order to optimize its use in scientific research.
Synthesis Methods
The synthesis of ((5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the condensation of 2-bromo-5-methoxybenzaldehyde with 4-fluoroaniline in the presence of a base, followed by the addition of thiosemicarbazide and subsequent cyclization. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
((5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
properties
Molecular Formula |
C17H12BrFN2O2S |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H12BrFN2O2S/c1-23-13-6-7-14(18)10(8-13)9-15-16(22)21-17(24-15)20-12-4-2-11(19)3-5-12/h2-9H,1H3,(H,20,21,22)/b15-9- |
InChI Key |
QMVLHHPEENWPED-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
COC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[5-(4-Bromophenyl)-2-furyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B307700.png)
![2,3-Dibromo-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B307701.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![2-Bromo-4-chloro-6-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307703.png)
![4-Chloro-2-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307705.png)
![7-Acetyl-3-(allylsulfanyl)-6-[5-(4-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307707.png)

![7-Acetyl-6-[4-(allyloxy)phenyl]-3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307710.png)
![4-[3-(Ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307712.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307715.png)
![3-(Allylsulfanyl)-10-bromo-6-{2-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307717.png)
![7-Acetyl-3-(allylthio)-6-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307719.png)
![6-(2-Ethoxy-1-naphthyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307720.png)
